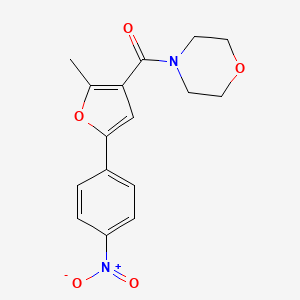

(2-Methyl-5-(4-nitrophenyl)furan-3-yl)(morpholino)methanone

CAS No.: 869469-90-9

Cat. No.: VC11811542

Molecular Formula: C16H16N2O5

Molecular Weight: 316.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869469-90-9 |

|---|---|

| Molecular Formula | C16H16N2O5 |

| Molecular Weight | 316.31 g/mol |

| IUPAC Name | [2-methyl-5-(4-nitrophenyl)furan-3-yl]-morpholin-4-ylmethanone |

| Standard InChI | InChI=1S/C16H16N2O5/c1-11-14(16(19)17-6-8-22-9-7-17)10-15(23-11)12-2-4-13(5-3-12)18(20)21/h2-5,10H,6-9H2,1H3 |

| Standard InChI Key | MVNFULLIHBKSAQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCOCC3 |

| Canonical SMILES | CC1=C(C=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCOCC3 |

Introduction

(2-Methyl-5-(4-nitrophenyl)furan-3-yl)(morpholino)methanone is a synthetic organic compound that belongs to the category of heterocyclic compounds. It features a furan ring and a morpholine moiety, which are characteristic of many biologically active substances. This compound is notable for its complex structure and diverse potential applications in medicinal chemistry and materials science.

Synthesis

The synthesis of (2-Methyl-5-(4-nitrophenyl)furan-3-yl)(morpholino)methanone typically involves multiple organic reactions. These methods require careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity. Continuous flow reactors and automated systems can be utilized for industrial production to enhance efficiency.

Synthesis Steps

-

Preparation of Starting Materials: This involves preparing the necessary furan and nitrophenyl derivatives.

-

Coupling Reactions: The furan and nitrophenyl components are coupled using appropriate reagents.

-

Introduction of Morpholino Group: The morpholino moiety is introduced through a suitable reaction, such as an amide formation.

Mechanism of Action and Biological Activity

The biological activity of (2-Methyl-5-(4-nitrophenyl)furan-3-yl)(morpholino)methanone is attributed to its interactions with biological targets. The presence of both nitro and morpholino groups may facilitate binding to specific receptors or enzymes, leading to alterations in cellular functions. The nitrophenyl group can enhance its electrophilic character, allowing it to participate in redox reactions or act as an electron acceptor in biochemical pathways.

Potential Applications

-

Medicinal Chemistry: Potential use in drug design due to its biological activity.

-

Materials Science: Possible applications in developing new materials with specific properties.

Research Findings and Future Directions

Detailed studies are required to elucidate the specific biochemical pathways affected by this compound. Further research should focus on optimizing synthesis conditions for higher yields and purity, as well as exploring its potential applications in various fields.

Future Research Directions

-

Biological Activity Studies: Investigate the compound's effects on specific biological targets.

-

Synthesis Optimization: Improve synthesis methods for better efficiency and yield.

-

Application Development: Explore potential uses in medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume